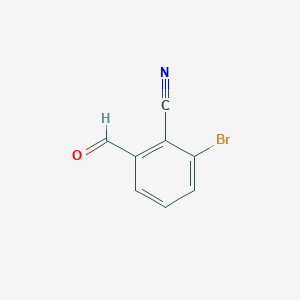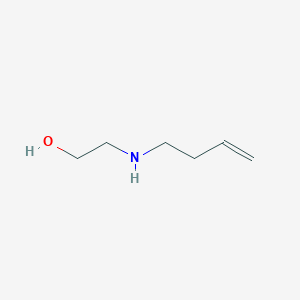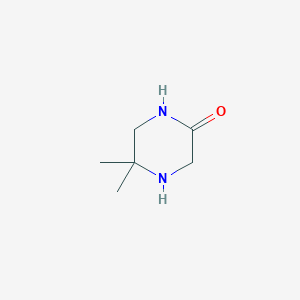
4-Ethoxybenzaldehyde dimethyl acetal
Overview
Description
4-Ethoxybenzaldehyde dimethyl acetal is an organic compound with the molecular formula C11H16O3. It is commonly used in various scientific experiments and industrial applications due to its unique chemical properties. This compound is a derivative of benzaldehyde, where the aldehyde group is protected by a dimethyl acetal group, and an ethoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybenzaldehyde dimethyl acetal can be synthesized from 4-ethoxybenzaldehyde through a reaction with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Hemiacetal: The aldehyde group of 4-ethoxybenzaldehyde reacts with methanol to form a hemiacetal intermediate.
Acetal Formation: The hemiacetal intermediate further reacts with another molecule of methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the dimethyl acetal.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Common catalysts used in industrial production include Lewis acids like boron trifluoride and protic acids like hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal group can be hydrolyzed back to the original aldehyde and methanol.
Oxidation: The ethoxy group can be oxidized to form corresponding carboxylic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: 4-Ethoxybenzaldehyde and methanol.
Oxidation: 4-Ethoxybenzoic acid.
Substitution: 4-Ethoxy-2-nitrobenzaldehyde or 4-Ethoxy-2-bromobenzaldehyde.
Scientific Research Applications
4-Ethoxybenzaldehyde dimethyl acetal is used in various scientific research applications, including:
Chemistry: As a protecting group for aldehydes in organic synthesis, allowing for selective reactions on other functional groups.
Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde dimethyl acetal involves the protection of the aldehyde group through acetal formation. This protection prevents the aldehyde from undergoing unwanted reactions during synthetic processes. The acetal group can be selectively removed under acidic conditions to regenerate the aldehyde, allowing for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde dimethyl acetal: Similar structure with a methoxy group instead of an ethoxy group.
4-Methylbenzaldehyde dimethyl acetal: Similar structure with a methyl group instead of an ethoxy group.
4-Chlorobenzaldehyde dimethyl acetal: Similar structure with a chlorine atom instead of an ethoxy group.
Uniqueness
4-Ethoxybenzaldehyde dimethyl acetal is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHZSSHQBRAUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)
![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)


![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)
![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)




